1-Benzoyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative notable for its enhanced chemical stability and biological activity due to the incorporation of fluorine atoms. This compound is classified as a member of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. The presence of the benzoyl group contributes to its lipophilicity, making it a valuable compound in medicinal chemistry and materials science.
The synthesis of 1-Benzoyl-3,3-difluoropyrrolidine typically involves several key steps:
The molecular formula of 1-Benzoyl-3,3-difluoropyrrolidine is , with a molecular weight of 211.21 g/mol. Its IUPAC name is (3,3-difluoropyrrolidin-1-yl)-phenylmethanone. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a benzoyl group at the nitrogen atom.
Property | Value |
---|---|
Molecular Formula | C11H11F2NO |
Molecular Weight | 211.21 g/mol |
IUPAC Name | (3,3-difluoropyrrolidin-1-yl)-phenylmethanone |
InChI | InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key | YJCLGNZAUQDTLI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC1(F)F)C(=O)C2=CC=CC=C2 |
1-Benzoyl-3,3-difluoropyrrolidine participates in various chemical reactions:
Common reagents for these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents like potassium permanganate or lithium aluminum hydride .
The mechanism of action for 1-Benzoyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity by increasing lipophilicity and stability, leading to improved pharmacokinetic properties. This mechanism is significant in drug design, particularly in developing enzyme inhibitors where the compound's structure allows it to effectively interact with target sites .
The physical properties of 1-Benzoyl-3,3-difluoropyrrolidine include:
Chemical properties include:
These properties make it suitable for various applications in scientific research .
1-Benzoyl-3,3-difluoropyrrolidine has several applications in scientific research:
The compound's ability to enhance biological activity through structural modifications makes it valuable for developing new therapeutic agents .
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: